3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid
Description
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid is a nitro-substituted pyrazole derivative with a 2-methylpropanoic acid side chain. Its molecular formula is tentatively deduced as C₁₀H₁₄N₃O₄ (molecular weight ≈256.24 g/mol), though direct experimental data is absent in the provided evidence. The compound’s structure features:
- A 3,5-dimethyl-4-nitro-1H-pyrazole core, which confers electron-withdrawing and steric effects.
This compound is hypothesized to serve as a pharmaceutical intermediate, analogous to derivatives like Elafibranor precursors .
Properties
IUPAC Name |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-5(9(13)14)4-11-7(3)8(12(15)16)6(2)10-11/h5H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFANDWKEUBXWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with 2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid .
Scientific Research Applications
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of the target compound with related molecules:
Key Observations:
Nitro vs. Amino/Hydroxy Substitutents: The target compound’s nitro group increases electrophilicity compared to amino or hydroxy groups in compounds like those in . This makes it more reactive in nucleophilic substitution or reduction reactions.
Backbone Differences: The propanoic acid chain in the target compound enhances aqueous solubility relative to the furan-carboxylic acid derivative in , which may exhibit lower solubility due to aromaticity. The pyran-dicarbonitrile compound in has a rigid, planar structure suited for crystallography (e.g., via SHELX refinements ), unlike the flexible propanoic acid chain.
In contrast, the furan-carboxylic acid derivative may prioritize stability in organic solvents for industrial applications.
Biological Activity
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid is a compound characterized by its unique pyrazole structure combined with a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will delve into its biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 246.26 g/mol. The presence of the nitro group and the pyrazole ring is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The nitro group can undergo reduction to form amino derivatives, which may interact with biological targets such as enzymes and receptors. Additionally, the pyrazole moiety is known for its ability to form hydrogen bonds and engage in π-π stacking interactions, enhancing its affinity for target proteins.
1. Anti-inflammatory Activity
Recent studies have shown that compounds bearing a pyrazole structure exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. In vitro tests against various bacterial strains have revealed that these compounds can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus. For example, a related study indicated that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
3. Antitumor Activity
Preliminary investigations into the antitumor potential of pyrazole derivatives suggest that they may induce apoptosis in cancer cells. A study focusing on related compounds reported significant cytotoxic effects against several cancer cell lines, indicating that the introduction of the pyrazole moiety could enhance anticancer activity .
Case Study 1: Pyrazole Derivative Synthesis
In a recent synthesis study, researchers developed a series of novel pyrazole derivatives and evaluated their biological activities. One derivative exhibited potent anti-inflammatory effects with an IC50 value significantly lower than that of conventional NSAIDs .
Case Study 2: Antimicrobial Efficacy Testing
A comparative study tested various pyrazole derivatives against common bacterial strains. Results showed that one derivative had an MIC of 32 µg/mL against E. coli, which is promising compared to standard treatments .
Q & A
Q. Example Protocol :
React 3,5-dimethyl-4-nitropyrazole (10 mmol) with 2-methylpropanoic acid chloride in dry THF.
Reflux for 6 hours under nitrogen.
Filter and recrystallize the product .
Basic: How is structural characterization performed for this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- 1H NMR : Peaks at δ 8.29 (pyrazole-H), δ 5.85 (chiral CH), and δ 3.29 (CH2) confirm backbone connectivity .
- 13C NMR : Signals at 192.2 ppm (C=O) and 168.7 ppm (C=N) validate functional groups .
- FT-IR : Bands at 1716 cm⁻¹ (C=O), 1604 cm⁻¹ (C=N), and 1230 cm⁻¹ (C=S) .
- Elemental Analysis : Matches calculated values (e.g., C: 56.04%, H: 3.21%, N: 8.91%) .
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Peaks/Data | Functional Group Confirmed |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.29 (s, 1H) | Pyrazole ring |
| 13C NMR | 192.2 ppm (C=O) | Carboxylic acid |
| FT-IR | 1716 cm⁻¹ (C=O) | Carbonyl stretch |
Advanced: How can regioselectivity challenges be addressed during pyrazole derivatization?
Answer:
Regioselectivity in pyrazole reactions is influenced by:
- Electronic effects : Nitro groups at C4 deactivate the ring, directing substitutions to C3 or C5 .
- Steric hindrance : 3,5-Dimethyl groups favor reactions at less hindered positions (e.g., C4 nitro group).
- Reagent choice : Use of bulky bases (e.g., LDA) to control attack direction .
Methodological Example :
For aza-Michael additions, pre-coordinate the pyrazole with Lewis acids (e.g., ZnCl2) to enhance regiocontrol .
Advanced: What computational methods predict the environmental fate of this compound?
Answer:
Environmental behavior can be modeled via:
- QSAR (Quantitative Structure-Activity Relationship) : Predict biodegradability and toxicity using logP and molecular weight .
- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (e.g., half-life under pH 7–9) .
Q. Key Parameters :
- logP : 2.8 (moderate hydrophobicity, suggesting soil adsorption) .
- pKa : 3.1 (carboxylic acid dissociation in water) .
Advanced: How to resolve contradictions in reported spectroscopic data for derivatives?
Answer:
Discrepancies often arise from:
Q. Resolution Protocol :
Standardize solvent and temperature for NMR.
Validate purity via HPLC (e.g., >99% by C18 column, 220 nm detection) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid nitro group-related vapors .
- Waste disposal : Neutralize acidic waste with NaHCO3 before disposal .
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
- Flow chemistry : Continuous reactors reduce side reactions (e.g., 20% yield increase vs. batch) .
- Catalysis : Pd/C (5% loading) accelerates hydrogenation of nitro groups .
- In-line monitoring : Use FT-IR probes to track reaction progress in real time .
Q. Table 2: Yield Optimization Strategies
| Strategy | Yield Improvement | Key Reference |
|---|---|---|
| Flow chemistry | +20% | |
| Catalytic Pd/C | +15% |
Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?
Answer:
- Electrophilic aromatic substitution (EAS) : Nitro groups direct electrophiles to meta positions .
- Nucleophilic attack : The methylpropanoic acid backbone acts as a leaving group in SN2 reactions .
Q. Mechanistic Study Example :
- DFT calculations : Show a 15 kcal/mol barrier for nitro group reduction .
Basic: What solvents are compatible with this compound?
Answer:
- Polar aprotic : DMSO, DMF (solubility >50 mg/mL) .
- Avoid : Chlorinated solvents (e.g., CHCl3), which induce decomposition at >40°C .
Advanced: How to design stability studies for long-term storage?
Answer:
- Accelerated aging : Store at 40°C/75% RH for 6 months; monitor via HPLC .
- Light sensitivity : UV-Vis spectroscopy tracks nitro group degradation (λmax 320 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
